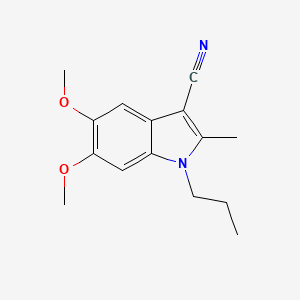![molecular formula C16H18O B12636658 3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene CAS No. 919172-64-8](/img/structure/B12636658.png)
3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene is a bicyclic compound featuring an oxabicyclo[2.2.2]octane core. This structure is notable for its rigidity and the presence of an oxygen atom within the bicyclic framework, which can influence its chemical reactivity and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction forms the oxabicyclo[2.2.2]octane core, which can then be further functionalized to introduce the benzylidene and dimethyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene can undergo various chemical reactions, including:
Oxidation: The presence of the oxygen atom in the bicyclic structure makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions to modify its functional groups.
Substitution: The benzylidene and dimethyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives can be used in the development of bioactive compounds.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development.
Industry: It can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can participate in various chemical reactions. The pathways involved may include binding to enzymes or receptors, altering their activity, and influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxabicyclo[2.2.2]octane: A similar compound with a saturated bicyclic core, used as a bioisostere of the phenyl ring.
1,4-Dimethyl-2-oxabicyclo[2.2.2]oct-5-ene: Another related compound with similar structural features.
Uniqueness
3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene is unique due to the presence of the benzylidene group, which imparts additional reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
919172-64-8 |
|---|---|
Molekularformel |
C16H18O |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
3-benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C16H18O/c1-15-8-10-16(2,11-9-15)17-14(15)12-13-6-4-3-5-7-13/h3-8,10,12H,9,11H2,1-2H3 |
InChI-Schlüssel |
OYUJNQRANQUKOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(C=C1)(OC2=CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(1H-indazol-6-yl)-N-(3-methoxy-4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12636591.png)
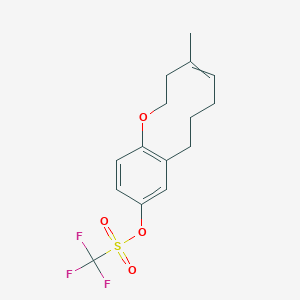
![(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B12636594.png)
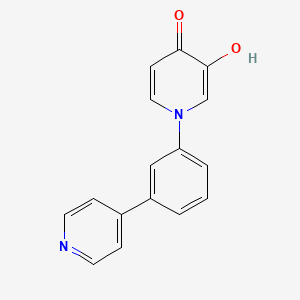

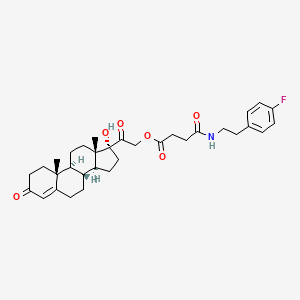
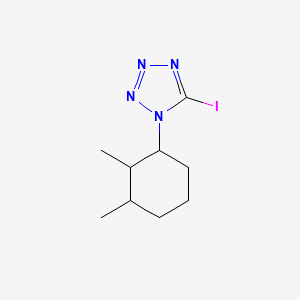

![N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B12636632.png)

